N-Octanoyldaunorubicin

Description

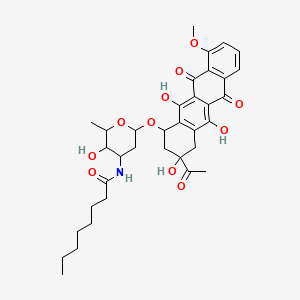

N-Octanoyldaunorubicin (CAS: 62327-70-2; NSC 256955) is a semisynthetic derivative of the anthracycline antibiotic daunorubicin, modified by the addition of an octanoyl group. This structural alteration aims to enhance pharmacokinetic properties, such as lipophilicity, which may improve tissue penetration and drug retention in target cells . The compound retains the core tetracenequinone structure of daunorubicin, critical for its intercalation into DNA and inhibition of topoisomerase II, but the octanoyl side chain introduces distinct physicochemical and biological behaviors. While detailed pharmacological data are absent in the provided evidence, its classification as an anthracycline suggests utility in oncology, particularly in malignancies responsive to daunorubicin derivatives .

Properties

CAS No. |

62327-70-2 |

|---|---|

Molecular Formula |

C35H43NO11 |

Molecular Weight |

653.7 g/mol |

IUPAC Name |

N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]octanamide |

InChI |

InChI=1S/C35H43NO11/c1-5-6-7-8-9-13-24(38)36-21-14-25(46-17(2)30(21)39)47-23-16-35(44,18(3)37)15-20-27(23)34(43)29-28(32(20)41)31(40)19-11-10-12-22(45-4)26(19)33(29)42/h10-12,17,21,23,25,30,39,41,43-44H,5-9,13-16H2,1-4H3,(H,36,38) |

InChI Key |

RBOVTPOPAHJDMG-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |

Canonical SMILES |

CCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |

Synonyms |

N-octanoyldaunorubicin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Octanoyldaunorubicin with structurally related amide-containing compounds, focusing on molecular features, applications, and safety profiles.

Structural and Physicochemical Comparison

All compared compounds share an amide functional group but differ in substituents and molecular complexity:

- This compound: Features a bulky anthracycline core with an octanoyl group, resulting in high molecular weight (~713.76 g/mol estimated) and polarity.

- N-Iodosuccinimide (CAS: 516-12-1): A small cyclic amide with an iodine substituent (C₄H₄INO₂; MW: 225.00 g/mol), designed for electrophilic iodination reactions in synthetic chemistry .

- N-Hydroxyoctanamide (CAS: 7377-03-9): A linear amide with a hydroxyl group (C₈H₁₇NO₂; MW: 159.23 g/mol), used in general chemical applications .

- N-Octadecylformamide (CAS: 32585-06-1): A long-chain amide (C₁₉H₃₉NO; MW: 297.52 g/mol) with an octadecyl group, likely serving as a surfactant or lipid membrane mimic .

Functional and Application Differences

| Compound | Primary Application | Key Structural Feature |

|---|---|---|

| This compound | Anticancer therapy (anthracycline derivative) | Anthracycline core + octanoyl side chain |

| N-Iodosuccinimide | Laboratory reagent for iodination reactions | Iodo-substituted cyclic succinimide |

| N-Hydroxyoctanamide | General chemical synthesis intermediate | Hydroxyl-terminated linear amide |

| N-Octadecylformamide | Industrial surfactant or lipid bilayer studies | Long alkyl chain (C18) + formamide group |

Table 1: Comparative analysis of this compound and related amide compounds. Data sourced from , and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.